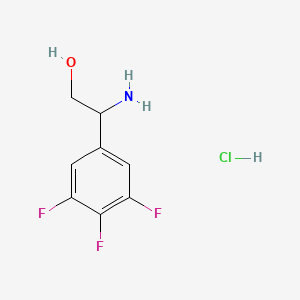

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

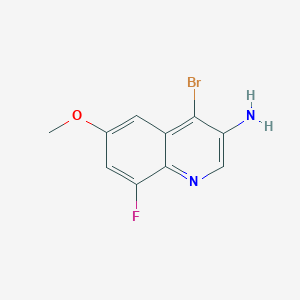

“2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1423034-14-3 . It has a molecular weight of 227.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

1. Analytical Techniques and Substance Identification

- Research on substances similar to 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride has focused on identification and synthesis, using techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methods are crucial for confirming the identity of chemical substances, including their polymorphic forms, as demonstrated in studies involving analogous compounds (Power et al., 2015).

2. Metabolism and Metabolite Identification

- Investigating the metabolism of structurally related substances provides insights into potential metabolic pathways and the identification of metabolites. Studies have explored the metabolic breakdown in model organisms, revealing processes like deamination, reduction, and oxidation, and the subsequent formation of various metabolites (Kanamori et al., 2002).

3. Pyrolysis and Stability Analysis

- Understanding the stability of compounds when exposed to heat is essential, particularly for substances prone to pyrolytic degradation. Research in this area aims to identify the products formed during pyrolysis, which is vital for assessing potential risks associated with the thermal breakdown of chemicals (Texter et al., 2018).

4. Quantum Chemical and Molecular Dynamics Studies

- Quantum chemical parameters and molecular dynamics simulations can predict the behavior of chemical compounds in various environments, including their interactions with metal surfaces. Such studies are crucial for understanding the corrosion inhibition performances of related compounds (Kaya et al., 2016).

5. Novel Synthesis Techniques

- Innovative synthesis methods, such as microwave-assisted synthesis, have been explored for derivatives of related compounds. These approaches offer advantages like higher yields and shorter reaction times, indicating potential applications in the efficient synthesis of complex chemicals (Haggam, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-(3,4,5-trifluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYHLZRQMFQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)